molecular formula C10H8N2O B157908 4-(1H-Imidazol-1-yl)benzaldehyde CAS No. 10040-98-9

4-(1H-Imidazol-1-yl)benzaldehyde

Cat. No. B157908
CAS RN: 10040-98-9
M. Wt: 172.18 g/mol
InChI Key: DCICUQFMCRPKHZ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)benzaldehyde is a chemical compound that can be synthesized through the reaction of sodium imidazolate with 4-fluorobenzaldehyde. This process involves the use of an autoclave as a reactor and tetrahydrofuran (THF) as a solvent. The synthesis has been optimized to achieve a high yield of 85.5%, with specific parameters such as a molar ratio of imidazole to 4-fluorobenzaldehyde of 1.2:1, a reaction temperature of 150°C, and a reaction time of 8 hours .

Synthesis Analysis

The synthesis of compounds related to 4-(1H-Imidazol-1-yl)benzaldehyde involves various methods. For instance, a general method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed, which also leads to the formation of C-N bonds using aromatic aldehyde and o-phenylenediamine. This method can be adapted to produce a wide range of related compounds under mild conditions . Additionally, a multicomponent, one-pot synthesis approach has been reported for the efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles, which could potentially be applied to the synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(1H-Imidazol-1-yl)benzaldehyde has been studied both theoretically and experimentally. For example, the electronic and spatial structure of 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, a related compound, was analyzed using single-crystal X-ray analysis and quantum-chemical calculations. These studies help in understanding the interaction energies between molecules and the types of interactions that contribute to crystal formation, such as hydrogen bonds and stacking interactions .

Chemical Reactions Analysis

Chemical reactions involving 4-(1H-Imidazol-1-yl)benzaldehyde can lead to various products. A transition-metal-free insertion of a benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been achieved, resulting in the synthesis of diverse quinolin-4-one derivatives. This reaction involves key intermediates that may be synthesized in situ and can follow different pathways depending on the presence or absence of a base .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-Imidazol-1-yl)benzaldehyde and related compounds are characterized using various spectroscopic techniques. For instance, synthesized imidazole derivatives have been characterized through IR, 1H and 13C NMR, and HR-MS spectroscopy. These techniques provide valuable information about the functional groups, molecular structure, and purity of the compounds .

Scientific Research Applications

1. Fluorescent Probes for Biological Molecules

4-(1H-Imidazol-1-yl)benzaldehyde has been utilized in the design of fluorescent probes. For example, it's a component in a ratiometric fluorescent probe for detecting cysteine and homocysteine, showcasing a significant emission wavelength shift, indicating its potential for quantitative detection of these amino acids (Lin et al., 2008).

2. Corrosion Inhibition in Metals

This compound plays a role in inhibiting corrosion of carbon steel in acidic mediums. It's one of the imidazole-based molecules demonstrating high efficiency as a corrosion inhibitor, as shown through both experimental and computational studies (Costa et al., 2021).

3. Synthesis Methods

There's significant research into developing efficient methods for synthesizing 4-(1H-Imidazol-1-yl)benzaldehyde. A high-yield method involves reacting sodium imidazolate with 4-fluorobenzaldehyde (Bo, 2009).

4. Bioimaging Applications

It's also used in bioimaging. For instance, a derivative of this compound has been employed as a ratiometric optical probe for hydrogen sulfite, which could be applied in cellular imaging (Cheng et al., 2013).

5. Antioxidant and Antifungal Activities

Compounds synthesized from 4-(1H-Imidazol-1-yl)benzaldehyde have been evaluated for their anti-leishmanial, antioxidant, and antifungal activities. Some synthesized compounds showed significant activities in these fields (Hussain et al., 2009).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

properties

IUPAC Name

4-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCICUQFMCRPKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353058
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)benzaldehyde

CAS RN

10040-98-9
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-1-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (161.1 mmol) of p-fluorobenzaldehyde in 300 ml of DMF, 19.8 g (290.8 mmol) of imidazole and 44.5 g (322.24 mmol) of potasium carbonate are step by step added at r.t. After being stirred for 5.5 h at 100° C., the reaction mixture is cooled to r.t., diluted with ice water and then the mixture is extracted with AcOEt and CH2Cl2. The combined extracts are concentrated under reduced pressure to give 4-imidazol-1-yl-benzaldehyde as a pale yellow powder. 1H-NMR (400 MHz, CDCl3): 7.26 (s, 1H), 7.38 (2, 1H), 7.59 (d, 2H, J=8.56 Hz), 7.98 (s, 1H), 8.02 (d, 2H, J=8.56 Hz), 10.05 (s, 1H).
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20 g
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reactant
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19.8 g
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44.5 g
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300 mL
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ice water
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Synthesis routes and methods II

Procedure details

A mixture of 4-fluorobenzaldehyde (4.96 g, 40 mmol), imidazole (2.86 g, 42 mmol), and potassium carbonate (6.08 g, 44 mmol) in DMSO (40 ml) was stirred at 110° C. overnight. The reaction mixture was allowed to return to room temperature, and poured into ice water (100 ml). The resulting precipitates were collected by filtration and washed with water and then with ethyl acetate to afford 4-(imidazol-1-yl)benzaldehyde (2.33 g, yield 34%) as a pale yellow crystalline powder.
Quantity
4.96 g
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2.86 g
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reactant
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6.08 g
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reactant
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40 mL
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solvent
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ice water
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100 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a suspension of sodium hydride (60% in oil: 0.82 g, 20.5 mmol) in dry DMF (4.5 ml) under nitrogen atmosphere is added imidazole (1.37 g, 20.1 mmol) with stirring at room temperature. After being stirred for 20 min. 4-bromobenzaldehyde dimethyl acetal (4.63 g, 20 mmol) and copper powder (0.13 g, 2.0 mmol) are added and the reaction mixture is stirred at 130° C. for 2 h, then at 150° C. for 2.5 h. The mixture is cooled to room temperature, diluted with chloroform and water. The solution is stirred for 1 h and filtered on Celite. The organic layer is separated, washed wit water, dried over sodium sulfate, and concentrated in vacuo. The residue is dissolved in 1N hydrochloric acid (20 ml) and stirred at room temperature for 4 h. The reaction mixture is diluted with 5N NaOH (4 ml), and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated in vacuo. The solid obtained is washed with hexane and dried in vacuo to give 4-(1-imidazolyl)benzaldehyde.
Quantity
0.82 g
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reactant
Reaction Step One
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Quantity
4.5 mL
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solvent
Reaction Step One
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1.37 g
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reactant
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4.63 g
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reactant
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0.13 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-Imidazol-1-yl)benzaldehyde
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4-(1H-Imidazol-1-yl)benzaldehyde
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4-(1H-Imidazol-1-yl)benzaldehyde

Citations

For This Compound
70
Citations
IF McClements, CR Wiesler, JM Tanski - … Crystallographica Section E …, 2023 - scripts.iucr.org
The title compounds, C10H8N2O, (I), and C10H10N2O, (II), are two 1-phenyl-1H-imidazole derivatives, which differ in the substituent para to the imidazole group on the arene ring, ie a …
Number of citations: 7 scripts.iucr.org
S Paul Douglas, G Sivaprasadu, M Brahmayya - academia.edu
The construction of new analogs of bioactive heterocyclic compounds represents a Major challenge in synthetic organic and medicinal chemistry [1]. Imidazoles are an important class …
Number of citations: 2 www.academia.edu
T Hussain, HL Siddiqui, M Zia-ur-Rehman… - European journal of …, 2009 - Elsevier
A series of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were synthesized by the condensation of various acetophenones with 4-(1H-imidazol-1-yl) benzaldehyde which was …
Number of citations: 76 www.sciencedirect.com
MH Bukhari, M Ahmad, T Hussain, S Umar… - Medicinal Chemistry …, 2013 - Springer
A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated …
Number of citations: 3 link.springer.com
A Kaldybayeva, V Yu, A Malmakova… - Chemical Journal of …, 2022 - chemjournal.kz
The problem of creating new effective domestic pharmacological preparations, including the development of the methods for obtaining biologically active substances in compliance with …
Number of citations: 2 www.chemjournal.kz
SK Patle, N Kawathekar, M Zaveri… - Medicinal Chemistry …, 2013 - Springer
A series of new 2,4,6-trisubstituted pyrimidine derivatives 8(a–j) were synthesized by reacting substituted chalcones containing imidazole 6(a–d) and benzimidazole 7(a–f) with …
Number of citations: 22 link.springer.com
P Kamaria - researchgate.net
A series of new 2, 4, 6-trisubstituted pyrimidine derivatives 8 (a–j) were synthesized by reacting substituted chalcones containing imidazole 6 (a–d) and benzimidazole 7 (a–f) with …
Number of citations: 0 www.researchgate.net
K Jain, N Duvva, D Badgurjar, L Giribabu… - Inorganic Chemistry …, 2016 - Elsevier
Two zinc porphyrin based dyads, 5, 10, 15, 20-tetra-4-(2-(10H-phenothiazin-10-yl)ethoxy)phenyl porphyrinato zinc (II) and 5,10,15,20-tetra-4-(bis(4′-tert-butylbiphenyl-4-yl)amino)…
Number of citations: 22 www.sciencedirect.com
SN Costa, FWQ Almeida-Neto, OS Campos… - Journal of Molecular …, 2021 - Elsevier
This paper deals with application of imidazole (IMI) and four imidazole derivative molecules: 4-(imidazole-1-il)-phenol (PHEN), [4-(1H-imidazole-1-yl)-phenyl]methanol (METH), 2-(1H-…
Number of citations: 22 www.sciencedirect.com
Z Zheng, ZP Yu, MD Yang, F Jin, LN Ye, M Fang… - researchgate.net
This journal is© The Royal Society of Chemistry 2013 13.8 mmol) were dissolved in dry acetonitrile (100 mL). 10 drops of piperidine was added and the solution was stirred at 40 C for 8 …
Number of citations: 0 www.researchgate.net

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